2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile
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Overview
Description
2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with malononitrile in the presence of a base. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted chromenes, alcohols, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins involved in oxidative stress, inflammation, and cell proliferation.
Pathways Involved: It modulates pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Hydroxyphenyl)chromen-4-ylidene]propanedinitrile
- 2-[2-(4-Methoxyphenyl)chromen-4-ylidene]propanedinitrile
- 2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]acetonitrile
Uniqueness
2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which contribute to its distinct chemical reactivity and biological activities . This combination of functional groups enhances its potential for various applications compared to similar compounds .
Properties
IUPAC Name |
2-[2-(4-hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c1-23-19-8-12(6-7-16(19)22)18-9-15(13(10-20)11-21)14-4-2-3-5-17(14)24-18/h2-9,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVLGELUYXKBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C#N)C#N)C3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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